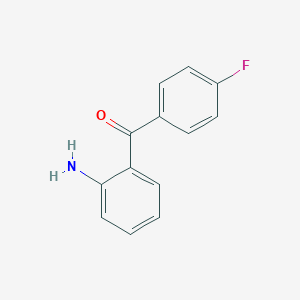

2-Amino-4'-fluorobenzophenone

Übersicht

Beschreibung

2-Amino-4’-fluorobenzophenone is a derivative of benzophenone . It is used in the synthesis of p-fluorobenzoyl chloride and has also been used as a fluorescent probe for biochemical studies . It is also an intermediate in the preparation of Pitavastatin, a potent HMG-CoA reductase inhibitor for hypercholesterolemia (elevated cholesterol) and prevention of cardiovascular disease .

Synthesis Analysis

The synthesis of 2-Amino-4’-fluorobenzophenone involves a Friedel-Crafts reaction with fluorobenzene to obtain 2-p-fluorobenzoyl benzamide. This is followed by Hofmann degradation to obtain 2-Amino-4’-fluorobenzophenone . Another method involves the use of thionyl chloride in a reaction with 2-fluorobenzoyl yl benzoic acid .Molecular Structure Analysis

The molecular structure of 2-Amino-4’-fluorobenzophenone has been confirmed using FT-IR, FT-Raman, 1H and 13C NMR chemical shifts . The optimized molecular geometry was found to be in good agreement with experimental XRD values .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Amino-4’-fluorobenzophenone include a Friedel-Crafts reaction and Hofmann degradation . Another method involves the use of thionyl chloride in a reaction with 2-fluorobenzoyl yl benzoic acid .Physical And Chemical Properties Analysis

2-Amino-4’-fluorobenzophenone is a solid at 20°C . It has a molecular weight of 215.23 . It appears as a light yellow to yellow to orange powder or crystal . It has a melting point of 127.0 to 131.0°C . It is soluble in chloroform .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Drug Synthesis

2-Amino-4’-fluorobenzophenone (FAB) is a key intermediate in the synthesis of various pharmaceutical drugs. It is particularly significant in the development of small molecule tyrosine kinase inhibitors of VEGF receptor 2 (VEGFR2), which are approved for treating cancers such as renal cell carcinoma and colorectal carcinoma . The adaptability of α-amino ketones, to which FAB belongs, is leveraged in drug discovery chemistry for its potential in medicinal applications.

Molecular Docking Studies

FAB is employed in molecular docking studies to understand the interaction between drugs and their target receptors. These studies help in predicting the orientation and binding affinity of drug molecules to their targets, which is essential for rational drug design .

ADME Analysis

The compound’s role in ADME (Absorption, Distribution, Metabolism, and Excretion) analysis is crucial. FAB’s properties are studied to predict the bioavailability of pharmaceuticals. This includes understanding how a drug is absorbed, distributed, metabolized, and excreted from the body .

Spectroscopic Studies

FAB is used in spectroscopic studies, including FT-IR, NMR, and XRD, to determine the structural and electronic properties of molecules. These studies are fundamental in identifying the chemically active sites responsible for a molecule’s reactivity .

Safety and Hazard Analysis

FAB’s safety profile is analyzed to understand its potential hazards and toxicity. This information is vital for handling the compound safely in laboratory and industrial settings and for developing safety guidelines and regulations .

Wirkmechanismus

Target of Action

2-Amino-4’-fluorobenzophenone is a derivative of benzophenone . It is primarily used as an intermediate in the synthesis of other compounds, particularly in the pharmaceutical industry

Mode of Action

The mode of action of 2-Amino-4’-fluorobenzophenone is largely dependent on the compound it is being used to synthesize. For instance, it has been used in the synthesis of p-fluorobenzoyl chloride . In this context, its mode of action would involve participating in the chemical reactions that lead to the formation of p-fluorobenzoyl chloride.

Biochemical Pathways

It has been used as a fluorescent probe for biochemical studies such as dna and rna detection , suggesting that it may interact with these molecules in some capacity.

Pharmacokinetics

Its solubility in chloroform and ethyl acetate suggests that it may have good bioavailability when administered in a suitable formulation.

Action Environment

The action of 2-Amino-4’-fluorobenzophenone can be influenced by various environmental factors. For instance, its stability may be affected by exposure to light, hence it is recommended to be stored in a dark place . Furthermore, its reactivity may be influenced by the presence of other chemicals in its environment.

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2-Amino-4’-fluorobenzophenone are not mentioned in the search results, its use as an intermediate in the preparation of Pitavastatin suggests potential applications in the pharmaceutical industry . Its use as a fluorescent probe for biochemical studies also suggests potential applications in biochemistry and molecular biology .

Eigenschaften

IUPAC Name |

(2-aminophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFXIQFESQNINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431574 | |

| Record name | 2-amino-4'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4'-fluorobenzophenone | |

CAS RN |

3800-06-4 | |

| Record name | 2′-Amino-4-fluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3800-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

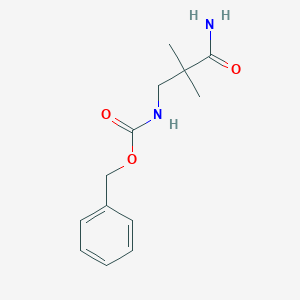

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 2-Amino-4'-fluorobenzophenone in pharmaceutical chemistry?

A1: 2-Amino-4'-fluorobenzophenone serves as a versatile building block in synthesizing various heterocyclic compounds with potential pharmaceutical applications. For instance, it acts as a starting material for producing Pitavastatin Calcium [], a lipid-lowering drug, and for synthesizing novel 5-(4-Fluorophenyl)-1H-Beno[e][1,4]Diazepin-2(3H)-one derivatives, which could hold promise for various therapeutic applications []. Furthermore, it can be utilized in the synthesis of 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxyaldehyde [, ], a crucial intermediate in Pitavastatin production.

Q2: Can you describe a specific synthetic route utilizing 2-Amino-4'-fluorobenzophenone for a pharmaceutical intermediate?

A2: One example involves the synthesis of 2-cyclopropyl-4-(4′-fluorophenyl)-quinolin-3-carboxyaldehyde, a key intermediate for Pitavastatin. [, ] This synthesis involves reacting 2-Amino-4'-fluorobenzophenone with 3-cyclopropyle-3-oxopropanenitrile to yield 2-cyclopropyl-4-(4'-fluorophenyle)quinoline-3-carbonitrile. This intermediate is then reduced to produce the desired 2-cyclopropyl-4-(4′-fluorophenyl)-quinolin-3-carboxyaldehyde. [] An alternative method uses ethyl 3-cyclopropyl-3-oxo propanoate in the presence of a protonic acid catalyst to directly yield ethyl 2-cyclopropyl-4-(4′-fluorophenyl)-quinolin-3-yl-carboxylate, which can be further reduced to the target aldehyde. []

Q3: Have any computational studies been performed on 2-Amino-4'-fluorobenzophenone?

A3: Yes, researchers have conducted spectroscopic and Density Functional Theory (DFT) studies on 2-Amino-4'-fluorobenzophenone. [] These investigations involved analyzing the molecule's FT-IR, NMR, and single-crystal XRD data, alongside DFT calculations. The study explored the compound's Frontier Molecular Orbitals (FMOs), Mulliken charges, and performed Hirshfeld surface analysis. Furthermore, molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) analyses were carried out, providing insights into its potential pharmacological properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)

![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)